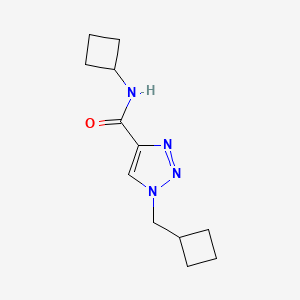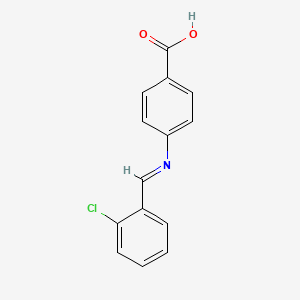![molecular formula C15H14ClNOS3 B12225466 2-chloro-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12225466.png)
2-chloro-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 2-chloro-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multiple steps. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
2-chloro-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and organisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: It may be used in the development of new materials, dyes, or catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-chloro-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone include other quinoline derivatives such as:
- N-chloroacetyl-4,4,8-trimethyl-2,3-dithiolo[5,4-c]-quinoline-1-thione
- 2-(2-Chlorophenoxy)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
These compounds share similar structural features but may differ in their specific substituents and resulting biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClNOS3 |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C15H14ClNOS3/c1-8-4-5-10-9(6-8)12-13(20-21-14(12)19)15(2,3)17(10)11(18)7-16/h4-6H,7H2,1-3H3 |
InChI Key |
FFKOLLHYAPHBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12225383.png)
![5-Chloro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12225387.png)
![1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B12225390.png)
![3-Methyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one](/img/structure/B12225394.png)

![1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine](/img/structure/B12225417.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B12225420.png)
![2-Methyl-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12225423.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225426.png)
![N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12225427.png)
![4-Ethyl-6-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B12225433.png)


![4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12225441.png)
